N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with substituted amine groups at the 4- and 6-positions. Key structural features include:
- N4-(4-methoxyphenyl): A methoxy-substituted aryl group at the 4-position, which may influence electronic properties and receptor binding.
- 1-phenyl: A phenyl group at the 1-position, contributing to steric bulk and π-π interactions.
Properties
IUPAC Name |
6-N-butyl-4-N-(4-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-4-5-15-28(2)23-26-21(25-17-11-13-19(30-3)14-12-17)20-16-24-29(22(20)27-23)18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAQGXWPYCKFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolo[3,4-d]pyrimidine derivatives with butyl and methoxyphenyl groups under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for yield and purity, often employing continuous flow chemistry to enhance efficiency. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it can be used as a building block in the synthesis of more complex molecules, contributing to advancements in organic chemistry.
Mechanism of Action
The mechanism by which N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding its mechanism of action is crucial for developing potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Structural Modifications and Activity Trends
N6-(4-methylbenzyl) in ’s compound introduces aromaticity, which may favor interactions with hydrophobic protein pockets .
N4-Substituents :
- 4-Methoxyphenyl (target) provides electron-donating effects, contrasting with 3-chloro-4-methylphenyl (878064-24-5 ), where chlorine’s electron-withdrawing nature could alter binding kinetics.
Physicochemical Properties
- Solubility : The target compound’s branched N6 substituents likely reduce aqueous solubility relative to analogs with polar groups (e.g., morpholine in ’s 6hb) .
- Stability : Methoxy groups (as in N4-(4-methoxyphenyl)) are generally metabolically stable, whereas nitroso-substituted analogs () may exhibit reactivity .
Pharmacological Considerations
While direct activity data for the target compound are unavailable, analogs such as N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-... (878064-24-5) show kinase inhibitory activity in preclinical studies, suggesting that the pyrazolo-pyrimidine core is critical for ATP-binding site interactions . The target’s N4-(4-methoxyphenyl) group could modulate selectivity for specific kinase isoforms.
Notes on Limitations
- The evidence provided lacks explicit pharmacological or crystallographic data for the target compound, necessitating extrapolation from structural analogs.
Biological Activity
N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic the adenine moiety of ATP, allowing these compounds to interact with various kinases. This interaction can inhibit the activity of epidermal growth factor receptors (EGFR), which are crucial in many cancer signaling pathways. The structural similarity enables these compounds to act as ATP-competitive inhibitors, potentially leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
Recent studies have highlighted the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines:
- Compound Efficacy : In a study assessing new derivatives, specific compounds demonstrated significant anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one derivative showed an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, confirming their role as apoptotic inducers .
Case Study 1: EGFR Inhibition
A notable case study involved a derivative of this compound that was tested for EGFR inhibition. The compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating its potential as a targeted therapy for resistant cancer forms .
Case Study 2: Comparative Analysis with Established Drugs
Another study compared the efficacy of this compound with established chemotherapeutics like doxorubicin. The pyrazolo derivative showed comparable or superior activity against certain cancer lines, suggesting its viability as a novel therapeutic option .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | A549 | 8.21 | EGFR inhibition | Significant anti-proliferative activity |
| Study 2 | HCT-116 | 19.56 | EGFR inhibition | Potential for use in resistant cancers |
| Study 3 | Wild-type EGFR | 0.016 | ATP competitive inhibition | High specificity for EGFR |
| Study 4 | T790M EGFR | 0.236 | ATP competitive inhibition | Effective against resistant mutations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
